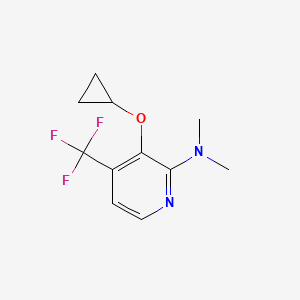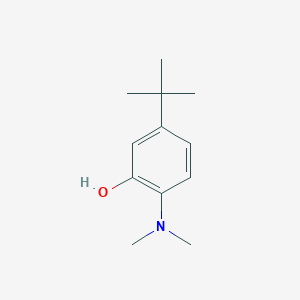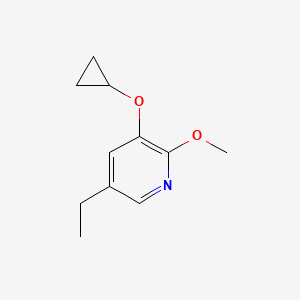
Ethyl (2,5-dimethylpyridin-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,5-dimethylpyridin-3-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound belongs to the class of esters, which are widely known for their pleasant aromas and significant roles in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,5-dimethylpyridin-3-YL)acetate typically involves the esterification of 2,5-dimethylpyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2,5-dimethylpyridin-3-YL)acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 2,5-dimethylpyridine-3-carboxylic acid and ethanol.
Reduction: 2,5-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2,5-dimethylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl (2,5-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2,5-dimethylpyridin-3-YL)acetate can be compared with other similar esters and pyridine derivatives:
Ethyl acetate: A simpler ester with a similar structure but lacking the pyridine ring.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
2,5-Dimethylpyridine: The parent pyridine compound, which lacks the ester functional group but shares the same pyridine ring structure.
This compound is unique due to the presence of both the ester and pyridine functionalities, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 2-(2,5-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-8(2)7-12-9(10)3/h5,7H,4,6H2,1-3H3 |
InChI-Schlüssel |
TVPZSFMUPPQASR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(N=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)












